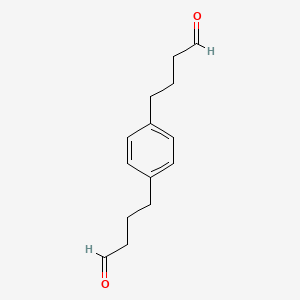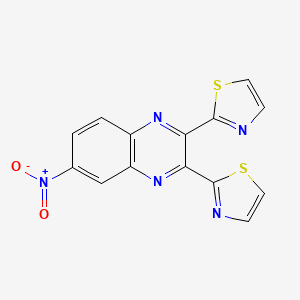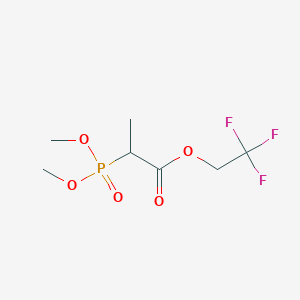![molecular formula C15H16N2OS B14198491 [3-[(1S)-1-phenylethoxy]phenyl]thiourea CAS No. 832098-87-0](/img/structure/B14198491.png)
[3-[(1S)-1-phenylethoxy]phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[(1S)-1-phenylethoxy]phenyl]thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a phenylethoxy group attached to a phenyl ring, which is further connected to a thiourea moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(1S)-1-phenylethoxy]phenyl]thiourea typically involves the reaction of 3-[(1S)-1-phenylethoxy]aniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: [3-[(1S)-1-phenylethoxy]phenyl]thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature: 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperature: 0-25°C.
Substitution: Halogens, nitrating agents, sulfonating agents; temperature: 0-100°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: [3-[(1S)-1-phenylethoxy]phenyl]thiourea is used as a precursor in the synthesis of various heterocyclic compounds. It also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor and as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of polymers, adhesives, and flame retardants. It also finds applications as a chemosensor and in the development of new materials with unique properties.
作用机制
The mechanism of action of [3-[(1S)-1-phenylethoxy]phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. In biological systems, it may interfere with cellular pathways, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
相似化合物的比较
- 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Comparison: Compared to similar compounds, [3-[(1S)-1-phenylethoxy]phenyl]thiourea exhibits unique properties due to the presence of the phenylethoxy group. This structural feature enhances its biological activity and makes it a more potent inhibitor of certain enzymes. Additionally, the compound’s ability to form stable complexes with transition metals sets it apart from other thiourea derivatives.
属性
CAS 编号 |
832098-87-0 |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC 名称 |
[3-[(1S)-1-phenylethoxy]phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-11(12-6-3-2-4-7-12)18-14-9-5-8-13(10-14)17-15(16)19/h2-11H,1H3,(H3,16,17,19)/t11-/m0/s1 |
InChI 键 |
HUIGXVYUJPJCJM-NSHDSACASA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
规范 SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC(=C2)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)

![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
